N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide
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Overview
Description
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is a chemical compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals. The presence of the oxazolidinone ring in the structure imparts unique properties to the compound, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary target of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, also known as N-{[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, is the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis.
Mode of Action
This compound inhibits bacterial protein synthesis by binding to a site on the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of a functional 70S initiation complex, which is essential for the translation process in protein synthesis .
Biochemical Pathways
The inhibition of protein synthesis affects various biochemical pathways in the bacteria. It disrupts the production of essential proteins required for vital biological processes, leading to the cessation of bacterial growth and replication .
Pharmacokinetics
They are well absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in both urine and feces .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, the compound disrupts essential biological processes within the bacteria, leading to their eventual death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide typically involves the preparation of glycidylacetamide as an intermediate. This intermediate is prepared by the amination and cyclization of epichlorohydrin in the presence of a protective agent such as benzaldehyde. The reaction of N-substituted ethyl carbamate with glycidylacetamide in the presence of a catalyst yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the substituents attached to it.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group or the oxazolidinone ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazolidinone derivatives, while substitution reactions can produce a wide range of functionalized oxazolidinones.
Scientific Research Applications
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of new materials and as a precursor for industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid but with improved potency and reduced side effects.
Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.
Uniqueness
N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide is unique due to its specific structure, which includes a p-tolyl group and an acetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBHZUHBNUKJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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